Superior Enzymatic Potency Against H5N2 Neuraminidase Relative to Series Analogs
Neuraminidase-IN-9 (Compound 6l) demonstrates the most potent enzymatic inhibition against H5N2 neuraminidase among all 1,2,3-triazole oseltamivir derivatives evaluated in the study, with an IC50 of 0.049 µM [1]. This represents a 2.9‑fold improvement over the next most potent analog in the series, Compound 6g (IC50 = 0.14 µM) [1]. While oseltamivir carboxylate (OSC) exhibits a lower absolute IC50 of 0.007 µM (7 nM) under identical assay conditions, Neuraminidase-IN-9 remains the optimized candidate within its structural class for H5N2 targeting [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) against H5N2 neuraminidase |
|---|---|
| Target Compound Data | IC50 = 0.049 µM |
| Comparator Or Baseline | Compound 6g: IC50 = 0.14 µM; Oseltamivir carboxylate (OSC): IC50 = 0.007 µM (7 nM) |
| Quantified Difference | Neuraminidase-IN-9 is 2.9‑fold more potent than 6g; OSC is 7‑fold more potent than Neuraminidase-IN-9 |
| Conditions | Fluorescence-based enzymatic assay using MUNANA substrate; wild-type H5N2 neuraminidase |
Why This Matters
For researchers optimizing lead compounds against H5N2 influenza, Neuraminidase-IN-9 provides a superior starting point within the 1,2,3-triazole oseltamivir derivative class, enabling more efficient SAR exploration.
- [1] Ju H, Xiu S, Ding X, Shang M, Jia R, Huang B, Zhan P, Liu X. Discovery of novel 1,2,3-triazole oseltamivir derivatives as potent influenza neuraminidase inhibitors targeting the 430-cavity. Eur J Med Chem. 2020 Feb 1;187:111940. View Source
